molecular formula C19H17ClFN3O5S B1213737 Flucloxacillin CAS No. 5250-39-5

Flucloxacillin

Katalognummer: B1213737
CAS-Nummer: 5250-39-5
Molekulargewicht: 453.9 g/mol
InChI-Schlüssel: UIOFUWFRIANQPC-JKIFEVAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flucloxacillin is a penicillin compound having a 6beta-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side-chain. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a this compound(1-).
Antibiotic analog of [cloxacillin].
This compound is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Antibiotic analog of CLOXACILLIN.

Wissenschaftliche Forschungsanwendungen

Antibiotikaresistenzforschung

Flucloxacillin wird häufig in Studien zur Untersuchung der Antibiotikaresistenz verwendet. Beispielsweise zielte eine Studie darauf ab, die this compound-Verschreibung in der britischen Grundversorgung und Faktoren zu beschreiben, die mit einer nachfolgenden Antibiotika-Verschreibung als Proxy für das Nicht-Ansprechen verbunden sind . Das Volumen der verschriebenen Antibiotika steht im Zusammenhang mit der Antibiotikaresistenz, und im Gegensatz zu den meisten anderen Antibiotika-Klassen hat die this compound-Verschreibung zugenommen .

Behandlung von Haut- und Weichteilinfektionen (SSTIs)

This compound wird hauptsächlich zur Behandlung von Infektionen eingesetzt, die durch Staphylococcus aureus verursacht werden, und in der Gemeinde wird es fast ausschließlich für Haut- und Weichteilinfektionen (SSTIs) verwendet . Hauterkrankungen sind einer der häufigsten Gründe für Konsultationen in der Grundversorgung, und SSTIs sind ein häufiger Grund für die Verschreibung von Antibiotika in diesem Umfeld .

Forschung zur optimalen Dosierung

Es wurden Untersuchungen durchgeführt, um die optimale Dosierung von this compound zu verstehen. So ergab eine Studie, dass Kindern häufig niedrige Dosen und kleine Volumina (5-Tage-Kur) verschrieben wurden und die Verschreibung für Kinder, auch für Impetigo, zurückging .

Intensivmedizin

In der Intensivmedizin wird this compound zur Behandlung schwerer Infektionen eingesetzt. Eine Studie ergab, dass kritisch kranke Patienten höhere ungebundene this compound-Fraktionen und -Konzentrationen aufweisen als bisher angenommen . Folglich ist das Risiko einer subtherapeutischen Exposition gering .

Pharmakokinetik bei kritisch kranken Patienten

Die this compound-Pharmakokinetik bei kritisch kranken Patienten ist ein weiterer Forschungsbereich. Eine Studie beschrieb die ungebundene und die Gesamt-Flucloxacillin-Pharmakokinetik bei kritisch kranken Patienten und definierte optimale Dosierungsstrategien .

Forschung zur Nierenfunktion

This compound wird hauptsächlich unverändert über die glomeruläre Filtration und tubuläre Sekretion im Urin ausgeschieden und in begrenztem Umfang in der Leber metabolisiert . Daher sollte die Nierenfunktion bei der Dosierung berücksichtigt werden . Das Fehlen von Wissen über die Vorhersage der renalen this compound-Clearance wird wahrscheinlich durch die Schwierigkeiten bei der Abschätzung der Nierenfunktion bei kritisch kranken Patienten erschwert .

Wirkmechanismus

Flucloxacillin, also known as Floxacillin, is a narrow-spectrum antibiotic belonging to the penicillin group of antibiotics . It is designed for oral and injectable administration with bactericidal activity .

Target of Action

This compound’s primary targets are the Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for cross-linking bacterial cell wall components .

Mode of Action

This compound exerts its therapeutic effect through the inhibition of bacterial cell wall synthesis . By binding to specific PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

This compound disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to PBPs .

Pharmacokinetics

This compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is part biliary excreted, therefore no dose adjustment is required in renal failure . It is given before meals as food interferes with absorption . The bioavailability of this compound is between 50-70% . It is metabolized in the liver and has an elimination half-life of 0.75-1 hour .

Result of Action

The result of this compound’s action is the death of bacterial cells or the inhibition of their growth and multiplication . This is achieved by disrupting the synthesis of the bacterial cell wall, leading to cell lysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be slowed by a heavy meal or by other drugs that reduce gastric emptying . Certain foodstuffs can also lead to drug interactions .

Safety and Hazards

Flucloxacillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should not be used in patients with a history of hepatic dysfunction associated with this compound . Cholestatic jaundice and hepatitis may occur very rarely, up to two months after treatment with this compound has been stopped .

Zukünftige Richtungen

There is a need to understand better the reasons for increased prescribing of flucloxacillin in primary care, optimal dosing, and the reasons why one in five patients are prescribed a further antibiotic within 4 weeks . Several human leukocyte antigen (HLA) serotypes have been identified as risk factors for DILI from specific agents (e.g., amoxicillin/clavulanate and this compound), suggesting an important immunologic component to DILI .

Biochemische Analyse

Biochemical Properties

Flucloxacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of synthesizing the bacterial cell wall. By binding to these proteins, this compound inhibits the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This interaction leads to the weakening of the cell wall and eventually causes bacterial cell lysis .

Cellular Effects

This compound exerts its effects on bacterial cells by disrupting their cell wall synthesis. This disruption leads to cell lysis and death in susceptible bacteria. In addition to its bactericidal effects, this compound can influence bacterial cell signaling pathways and gene expression. The inhibition of cell wall synthesis triggers stress responses in bacteria, leading to the activation of various stress-related genes. These changes can affect cellular metabolism and overall bacterial physiology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins within the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycan chains. By preventing this reaction, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis. Additionally, this compound’s stability against beta-lactamases ensures that it remains effective in the presence of these enzymes, which would otherwise degrade other penicillins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of beta-lactamases. Over time, this compound may degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that this compound can maintain its effectiveness in vitro and in vivo, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the risk of adverse effects increases significantly .

Metabolic Pathways

This compound is primarily metabolized in the liver. The metabolic pathways involve the hydrolysis of the beta-lactam ring, followed by further degradation into inactive metabolites. Enzymes such as cytochrome P450 play a role in the metabolism of this compound. The metabolic flux and levels of metabolites can be influenced by factors such as liver function and the presence of other drugs that may interact with this compound’s metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be actively transported into bacterial cells via specific transporters. Once inside the cell, this compound can accumulate in the cytoplasm and interact with its target penicillin-binding proteins. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall. This compound targets penicillin-binding proteins located in the cell wall, where it exerts its bactericidal effects. The localization of this compound to the cell wall is facilitated by its chemical structure and the presence of targeting signals that direct it to this specific compartment. Post-translational modifications of this compound can also influence its activity and localization within bacterial cells .

Eigenschaften

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023056
Record name Floxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.45e-02 g/L
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor.
Record name Flucloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5250-39-5
Record name Flucloxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5250-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Floxacillin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Floxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flucloxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCLOXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flucloxacillin
Reactant of Route 2
Reactant of Route 2
Flucloxacillin
Reactant of Route 3
Reactant of Route 3
Flucloxacillin
Reactant of Route 4
Flucloxacillin
Reactant of Route 5
Flucloxacillin
Reactant of Route 6
Flucloxacillin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.